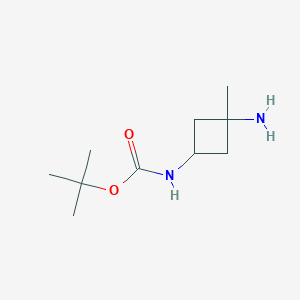

Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate

Description

Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate is a carbamate-protected amine featuring a cyclobutane ring substituted with amino and methyl groups in a trans configuration. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors requiring rigid, conformationally restricted scaffolds. Its tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthetic processes, making it valuable in multi-step organic syntheses .

Properties

IUPAC Name |

tert-butyl N-(3-amino-3-methylcyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-5-10(4,11)6-7/h7H,5-6,11H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZXBLNHGNNOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)NC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801143910 | |

| Record name | Carbamic acid, N-(cis-3-amino-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801143910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-24-3 | |

| Record name | Carbamic acid, N-(cis-3-amino-3-methylcyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801143910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with trans-3-amino-3-methylcyclobutanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate is primarily investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise as enzyme inhibitors, particularly for proteases involved in numerous disease mechanisms. Research indicates that compounds similar to this carbamate exhibit various biological activities that could be harnessed in drug development .

Drug Development

The compound's specific stereochemistry may confer unique properties that enhance binding affinity and selectivity for biological targets. This makes it a candidate for further exploration in the development of therapeutics aimed at treating conditions related to protease activity, such as viral infections and certain cancers .

Interaction Studies

Investigating the interaction of this compound with biological macromolecules can provide insights into its mechanism of action. Preliminary studies may focus on its binding characteristics with enzymes or receptors relevant to disease pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of similar compounds:

- Protease Inhibition : Research has shown that structurally related compounds can effectively inhibit proteases, suggesting that this compound may exhibit similar properties .

- Biological Activity Assessment : Preliminary assessments have indicated that compounds with similar functional groups can possess significant biological activity, warranting further investigation into their therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane-Based Carbamates

(a) tert-Butyl (3-oxocyclobutyl)carbamate

- Structure : Contains a ketone (oxo) group at the 3-position of the cyclobutane ring.

- Synthesis: Prepared via Boc-protection of 3-aminocyclobutanone derivatives.

- Applications : Used as a precursor for further functionalization, such as reductive amination or Grignard additions.

- Key Difference: The oxo group increases electrophilicity, enabling nucleophilic attacks, unlike the amino group in the target compound .

(b) trans-3-(Boc-amino)cyclobutanemethanol

- Structure : Features a hydroxymethyl group at the 3-position of the cyclobutane ring.

- Synthesis : Derived from cyclobutane carboxylic acid derivatives through reduction and Boc protection.

- Applications : The hydroxyl group allows for ether or ester formation, expanding its utility in prodrug design.

- Key Difference : Polar hydroxyl group enhances aqueous solubility compared to the methyl-substituted target compound .

(c) tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate

- Structure: Includes a 2-aminoethyl side chain on the cyclobutane ring.

- Synthesis : Achieved via alkylation of Boc-protected cyclobutylamine with ethylene diamine derivatives.

- Applications: The aminoethyl moiety facilitates conjugation with carboxylic acids or carbonyl compounds.

- Key Difference : The extended side chain introduces flexibility, reducing conformational rigidity compared to the target compound .

Non-Cyclobutane Carbamates

(a) tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate

- Structure: Cyclohexane ring with amino and methoxy groups.

- Synthesis : Involves Boc protection of a cyclohexane-based amine precursor.

- Applications : The larger cyclohexane ring provides different steric and electronic effects, suitable for targeting bulkier binding pockets.

- Key Difference : Increased ring size alters pharmacokinetic properties, such as metabolic stability .

(b) tert-Butyl (S)-(1-amino-3-methylbutan-2-yl)carbamate

- Structure: Linear chain with amino and methyl groups on a butane backbone.

- Synthesis : Prepared via asymmetric synthesis using chiral auxiliaries.

- Applications : Used in peptide mimetics due to its flexible backbone.

- Key Difference : Lack of cyclobutane ring reduces conformational restraint, impacting target selectivity .

Physicochemical Properties

*Predicted using ChemDraw.

Biological Activity

Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate, with the chemical formula C10H20N2O2 and a molecular weight of 200.28 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis methods, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate functional group and a cyclobutyl ring with an amino substituent. This unique structure may influence its interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Compounds with similar structures have shown promise as inhibitors for various enzymes, including proteases, which are crucial in many biological processes and disease mechanisms. The specific inhibitory activity of this compound is yet to be fully elucidated but suggests potential applications in drug development.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may act on neurotransmitter systems, potentially influencing conditions such as anxiety and depression. However, detailed mechanisms of action remain to be investigated.

- Cytotoxicity Studies : In vitro studies have indicated that related compounds can exhibit cytotoxic effects on certain cancer cell lines, suggesting that this compound may also possess anti-cancer properties .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Reagents : Commonly used reagents include dimethyl sulfoxide (DMSO), N-ethyl-N,N-diisopropylamine, and various halogenated compounds.

- Conditions : Reactions are often conducted at elevated temperatures (around 110°C) for several hours to ensure complete conversion .

Study 1: Enzyme Inhibition Profile

A study examining the enzyme inhibition potential of similar carbamate derivatives found that they effectively inhibited β-secretase activity, which is pivotal in Alzheimer’s disease pathology. Although specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activity .

| Compound | IC50 Value | Target Enzyme |

|---|---|---|

| M4 | 15.4 nM | β-secretase |

| M4 | 0.17 μM | Acetylcholinesterase |

Study 2: Neuroprotective Effects

In vitro studies have demonstrated that related compounds can protect neuronal cells from amyloid-beta-induced toxicity by reducing inflammatory cytokines such as TNF-α. This suggests potential neuroprotective properties for this compound .

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate?

The synthesis typically involves carbamate protection of a cyclobutylamine intermediate. Key steps include:

- Boc-protection : Reacting trans-3-amino-3-methylcyclobutane with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Stereochemical control : Ensuring retention of the trans configuration during cyclobutane ring formation, often achieved via ring-closing metathesis or photochemical [2+2] cycloaddition under controlled conditions .

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization to isolate the product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR to verify the Boc-protected amine, cyclobutane geometry, and absence of impurities .

- X-ray crystallography : Resolves stereochemical ambiguities and confirms the trans configuration in the solid state .

- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

- HPLC : Assesses purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the trans isomer be systematically addressed?

- Chiral auxiliaries or catalysts : Use of asymmetric catalysis (e.g., organocatalysts) to favor the trans configuration during cyclobutane formation .

- Temperature control : Lower reaction temperatures (<0°C) can reduce epimerization risks .

- Computational modeling : DFT calculations to predict transition-state energies and optimize reaction pathways for stereoselectivity .

- Dynamic kinetic resolution : Employing reversible reactions to favor the thermodynamically stable trans isomer .

Q. What strategies improve reaction yields during Boc protection of sterically hindered cyclobutylamines?

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction rates .

- Microwave-assisted synthesis : Accelerates reaction kinetics and reduces side-product formation .

- In situ activation : Using coupling reagents like EDCI/HOBt to stabilize reactive intermediates .

Q. How can researchers resolve contradictions in reported bioactivity data for carbamate derivatives?

- Standardized assays : Use consistent enzyme inhibition or cell viability protocols (e.g., IC₅₀ measurements in triplicate) .

- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., fluorine or methyl groups) with bioactivity trends .

- Meta-analysis : Cross-reference data from peer-reviewed journals and patents while controlling for variables like solvent or cell lines .

Q. What safety precautions are essential despite its non-hazardous classification?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.